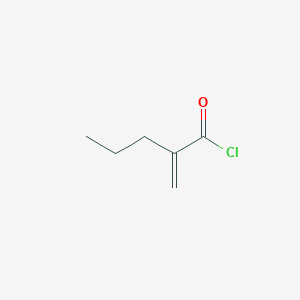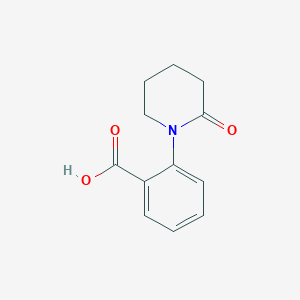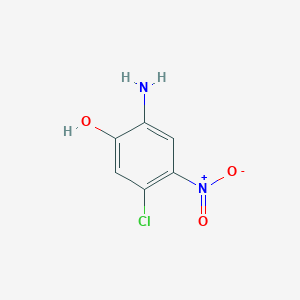![molecular formula C13H17NO3S B3387087 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 790263-48-8](/img/structure/B3387087.png)
2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
概要
説明
2-(2,2-Dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is an intriguing synthetic organic compound with potential applications in diverse fields like medicinal chemistry, materials science, and biology. This molecule features a unique structural framework, incorporating a thiophene ring fused with a cyclopentane and an amido substituent.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid typically begins with the construction of the thiophene ring. This could involve various strategies, such as the Gewald reaction, which allows for the formation of substituted thiophenes through the condensation of ketones or aldehydes with activated nitriles in the presence of sulfur and a base. Following this, the cyclopentane ring and the carboxylic acid functionality are introduced via additional synthetic steps.
Industrial Production Methods: While lab-scale synthesis might employ specific reagents and conditions for high yield and purity, industrial production would focus on scalable and cost-effective routes. This could involve bulk reagents and continuous flow processes to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions:
Oxidation: Involving typical oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogenation conditions.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the reactive sites of the molecule.
Common Reagents and Conditions: Oxidation may require strong oxidizers under acidic or basic conditions, while reduction could involve hydrogenation over metal catalysts or metal hydrides. Substitution reactions typically depend on the functional groups present, with suitable reagents like halides, nucleophiles, or electrophiles.
Major Products Formed: These reactions can lead to various functionalized derivatives of the parent compound, potentially modifying its chemical and biological properties.
科学的研究の応用
Chemistry: The compound's unique structure makes it a valuable intermediate in organic synthesis, allowing for the exploration of novel chemical transformations and the development of new synthetic methodologies.
Biology: It may serve as a probe to study biological pathways and molecular interactions due to its distinct functional groups that can engage in diverse biochemical reactions.
Medicine: There is potential for its use in drug discovery, either as a lead compound for the development of new therapeutics or as a molecular scaffold for medicinal chemistry applications.
Industry: Applications could extend to materials science, where the compound might be employed in the synthesis of advanced materials, polymers, or as a catalyst in various chemical processes.
作用機序
The mechanism by which 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary, potentially including signal transduction, metabolic pathways, or gene expression modulation.
類似化合物との比較
Thiophene-3-carboxylic acid: Lacks the cyclopentane and amido substituents.
Cyclopenta[b]thiophene: Omits the carboxylic acid and amido functionalities.
2,2-Dimethylpropanamide: Missing the thiophene and cyclopentane rings.
Uniqueness: 2-(2,2-Dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid's uniqueness arises from its integrated structural motifs, which endow it with distinct chemical reactivity and biological activity compared to its simpler counterparts.
These diverse structural elements create a scaffold with multiple sites for functionalization, making it a versatile molecule for various scientific and industrial applications.
特性
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-13(2,3)12(17)14-10-9(11(15)16)7-5-4-6-8(7)18-10/h4-6H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNJRZRZFPXFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120559 | |
| Record name | 2-[(2,2-Dimethyl-1-oxopropyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790263-48-8 | |
| Record name | 2-[(2,2-Dimethyl-1-oxopropyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790263-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,2-Dimethyl-1-oxopropyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3387035.png)







![2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B3387084.png)
![2-cyclohexaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B3387085.png)
![3-[(4-Methylphenyl)thio]propanohydrazide](/img/structure/B3387096.png)
